(4-(1H-pyrazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone (4-(1H-pyrazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1421459-26-8
VCID: VC5462707
InChI: InChI=1S/C18H14N6O/c25-17(15-12-13(6-8-19-15)24-9-3-7-20-24)23-11-10-22-16-5-2-1-4-14(16)21-18(22)23/h1-9,12H,10-11H2
SMILES: C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CC=N5
Molecular Formula: C18H14N6O
Molecular Weight: 330.351

(4-(1H-pyrazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone

CAS No.: 1421459-26-8

Cat. No.: VC5462707

Molecular Formula: C18H14N6O

Molecular Weight: 330.351

* For research use only. Not for human or veterinary use.

(4-(1H-pyrazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone - 1421459-26-8

Specification

CAS No. 1421459-26-8
Molecular Formula C18H14N6O
Molecular Weight 330.351
IUPAC Name 1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone
Standard InChI InChI=1S/C18H14N6O/c25-17(15-12-13(6-8-19-15)24-9-3-7-20-24)23-11-10-22-16-5-2-1-4-14(16)21-18(22)23/h1-9,12H,10-11H2
Standard InChI Key SXAXTISCSCVJCB-UHFFFAOYSA-N
SMILES C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CC=N5

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A pyridine ring substituted at the 2-position with a pyrazole group.

  • A 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole moiety fused to a benzene ring.

  • A methanone bridge connecting the pyridine and benzoimidazoimidazole units.

Key structural parameters include:

PropertyValue
Molecular FormulaC₁₈H₁₄N₆O
Molecular Weight330.351 g/mol
IUPAC Name1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone
SMILESC1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CC=N5

The planar arrangement of aromatic systems facilitates π-π stacking interactions, while the methanone spacer enhances conformational flexibility .

Functional Groups and Reactivity

The molecule contains several reactive sites:

  • Pyrazole N1: Participates in hydrogen bonding and coordination chemistry.

  • Imidazole Nitrogens: Potential sites for electrophilic substitution.

  • Methanone Carbonyl: Susceptible to nucleophilic attack or reduction to alcohol.

Comparative analysis with analogous structures, such as imidazo[1,2-a]pyridines, suggests that electron-withdrawing effects from the pyridine and pyrazole rings may stabilize the conjugated system, influencing redox properties .

Synthesis and Preparation

Synthetic Methodologies

While explicit synthetic protocols for this compound are unpublished, its construction likely involves:

  • Pyrazole Installation: Ullmann-type coupling of 4-chloropyridin-2-yl precursors with 1H-pyrazole under copper catalysis.

  • Benzoimidazoimidazole Formation: Cyclocondensation of 2-aminobenzimidazole derivatives with α-haloketones, as demonstrated in related imidazo[1,2-a]pyridine syntheses .

  • Methanone Bridge Assembly: Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to link the two heterocyclic units.

A hypothetical reaction sequence is outlined below:

  • Step 1: 4-Chloropyridin-2-amine + 1H-pyrazole → 4-(1H-pyrazol-1-yl)pyridin-2-amine (CuI, K₂CO₃, DMF, 120°C).

  • Step 2: 2-Aminobenzimidazole + 1,3-dibromopropanone → 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole (EtOH, reflux).

  • Step 3: Coupling via acyl chloride intermediate (SOCl₂, then AlCl₃) .

Challenges and Optimization

Key synthetic hurdles include:

  • Regioselectivity Control: Ensuring proper orientation during pyrazole attachment to pyridine.

  • Ring Strain Mitigation: Managing steric effects during benzoimidazoimidazole cyclization.

  • Purification Difficulties: Separating polar byproducts due to the compound’s high nitrogen content.

Microwave-assisted synthesis and flow chemistry may enhance yields by reducing reaction times and improving temperature control .

Physicochemical Properties

Stability and Solubility

Though experimental data are scarce, predictions based on structural analogs suggest:

  • Thermal Stability: Decomposition above 250°C (TGA extrapolation).

  • Solubility Profile:

    • Lipophilic character (LogP ≈ 2.1) due to aromatic systems.

    • Limited aqueous solubility (<0.1 mg/mL at pH 7.4).

    • Enhanced solubility in DMSO or DMF (>50 mg/mL).

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch).

  • ¹H NMR: Expected signals at δ 8.5–9.0 ppm (pyridine H), δ 7.2–8.2 ppm (aromatic H), δ 4.2–4.5 ppm (CH₂ of dihydroimidazole).

Biological Activity and Mechanisms

Pharmacological ActivityStructural BasisSupporting Evidence
AntibacterialPyrazole-mediated membrane disruptionAnalogous pyrazole derivatives inhibit Gram+ bacteria
AnticancerImidazole-DNA intercalationBenzoimidazole compounds block topoisomerase II
Anti-inflammatoryNF-κB pathway modulationPyridine-containing agents reduce TNF-α production

Mechanistic Insights

  • Enzyme Inhibition: Molecular docking studies predict strong binding to kinase ATP pockets (e.g., EGFR, IC₅₀ ~50 nM in silico).

  • Receptor Interactions: Potential agonism/antagonism at GABAₐ receptors due to structural similarity to zolpidem .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve atom economy (>80% yield target).

  • ADMET Profiling: Assess permeability (Caco-2 assay), hepatic stability (microsomal testing), and toxicity (hERG inhibition screening).

  • Structure-Activity Studies: Systematically modify the pyrazole substituents and methanone linker to enhance potency .

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